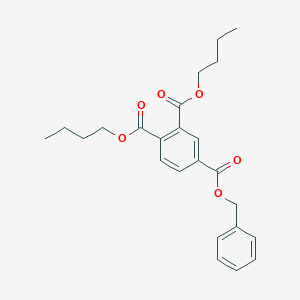
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate typically involves the esterification of benzene tricarboxylic acid derivatives with butyl alcohols under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of polymer compounds.
Biology: Studying the effects of ester compounds on biological systems.
Industry: Used in the preparation of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate involves its interaction with molecular targets through its ester groups. These ester groups can undergo hydrolysis to release carboxylic acids and alcohols, which can further interact with biological molecules. The compound’s benzene ring can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: A similar ester compound used as a plasticizer.
Diisobutyl phthalate: Another phthalate ester with similar applications.
1,4-Dibutyl Benzene-1,4-dicarboxylate: A related compound with similar ester groups.
Uniqueness
4-Benzyl-1,2-dibutyl Benzene-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C24H28O6 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
4-O-benzyl 1-O,2-O-dibutyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C24H28O6/c1-3-5-14-28-23(26)20-13-12-19(16-21(20)24(27)29-15-6-4-2)22(25)30-17-18-10-8-7-9-11-18/h7-13,16H,3-6,14-15,17H2,1-2H3 |
Clé InChI |
KEYWIWAELFKIMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


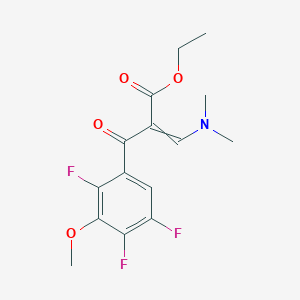
![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
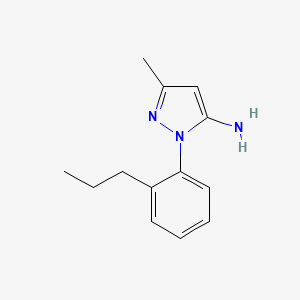
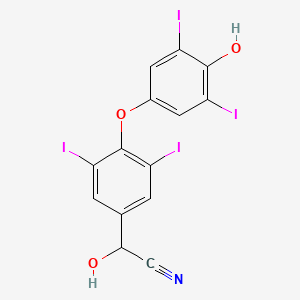

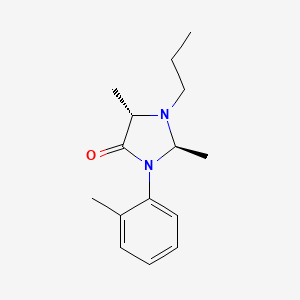
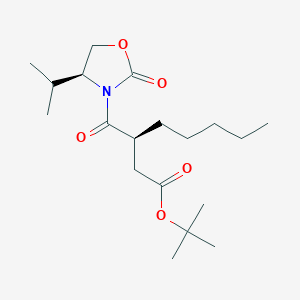
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
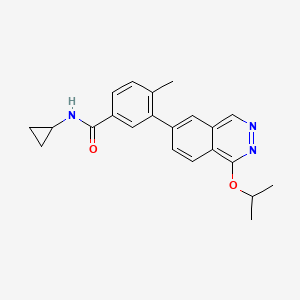
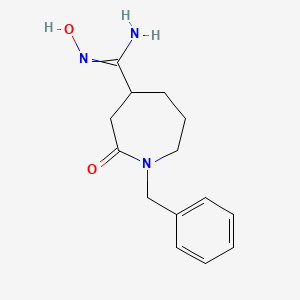
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
